4',7-Dihydroxy-3'-methoxyisoflavan

Beschreibung

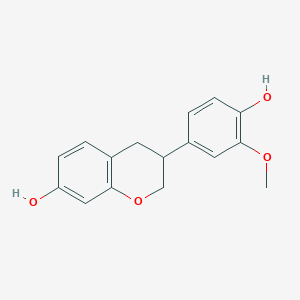

Structure

3D Structure

Eigenschaften

CAS-Nummer |

202345-78-6 |

|---|---|

Molekularformel |

C16H16O4 |

Molekulargewicht |

272.29 g/mol |

IUPAC-Name |

3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C16H16O4/c1-19-16-7-10(3-5-14(16)18)12-6-11-2-4-13(17)8-15(11)20-9-12/h2-5,7-8,12,17-18H,6,9H2,1H3 |

InChI-Schlüssel |

BMADVHDZKAZTNF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2CC3=C(C=C(C=C3)O)OC2)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Biosynthesis of 4 ,7 Dihydroxy 3 Methoxyisoflavan

Botanical Sources and Distribution of 4',7-Dihydroxy-3'-methoxyisoflavan

The occurrence of this compound in nature is highly specific, primarily identified within a limited number of plant species. Its distribution is not widespread, suggesting a specialized role within its host plants.

Identification in Specific Plant Species

Research has successfully isolated and identified this compound from the plant species Gliricidia sepium. basicmedicalkey.comresearchgate.net This leguminous tree, often used for live fencing, fodder, and green manure, is the principal documented source of this compound. journalijcar.org Its isolation from G. sepium was reported alongside other related isoflavonoids, including isovestitol, formononetin, and afrormosin, as well as the pterocarpan (B192222) medicarpin. researchgate.net This co-occurrence suggests a shared or interconnected biosynthetic pathway among these molecules within the plant.

Botanical Sources of this compound

| Genus | Species | Common Name | Family |

|---|

Tissue-Specific Localization within Plants

The accumulation of isoflavonoids can be highly compartmentalized within plant tissues, and this compound is no exception. nih.govresearchgate.net Studies pinpoint its primary location to a specific plant part.

Heartwood : The compound has been specifically isolated from the heartwood of Gliricidia sepium. basicmedicalkey.comresearchgate.netnih.gov The heartwood is the dense inner part of a tree trunk, yielding the hardest timber. The presence of isoflavans in this tissue often correlates with protective functions, such as resistance to decay and pests. While other isoflavonoids are known to accumulate in roots, leaves, and nodules in response to environmental stimuli, the constitutive presence of this compound in the heartwood suggests a role in long-term defense and wood preservation. researchgate.net

Enzymatic Pathways of Isoflavanoid Biosynthesis

The synthesis of this compound is a multi-step process involving a cascade of enzymatic reactions. It begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid-specific branch, culminating in a series of reduction, hydroxylation, and methylation events.

Precursor Compounds and Metabolic Flux

The foundational building blocks for all isoflavonoids are derived from the core phenylpropanoid pathway. The metabolic flux is directed from primary metabolism into this specialized secondary metabolic pathway.

The biosynthesis initiates with the amino acid L-phenylalanine . Through the sequential action of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), L-phenylalanine is converted into p-Coumaroyl-CoA . nih.gov This activated intermediate stands at a critical juncture, directing carbon flux towards various flavonoid classes. For isoflavonoid (B1168493) synthesis, one molecule of p-Coumaroyl-CoA condenses with three molecules of Malonyl-CoA , a product of fatty acid metabolism.

Key Precursor Compounds in Isoflavanoid Biosynthesis

| Precursor Compound | Originating Pathway | Role |

|---|---|---|

| L-Phenylalanine | Shikimate Pathway | Initial amino acid precursor |

| Malonyl-CoA | Fatty Acid Metabolism | Extender unit for chalcone (B49325) synthesis |

| p-Coumaroyl-CoA | Phenylpropanoid Pathway | Activated starter unit for chalcone synthesis |

| Naringenin (B18129) | Flavonoid Pathway | Key flavanone (B1672756) intermediate for isoflavone (B191592) synthesis |

Key Enzymatic Transformations Leading to Isoflavan (B600510) Scaffolds

The formation of the characteristic isoflavan structure from flavonoid precursors involves several key enzymatic steps, starting with the formation of an isoflavone and subsequent reductions.

Isoflavone Formation : The condensation of p-Coumaroyl-CoA and Malonyl-CoA is catalyzed by Chalcone synthase (CHS) to produce naringenin chalcone. This is then cyclized by Chalcone isomerase (CHI) to form the flavanone naringenin. The key step differentiating isoflavonoids from other flavonoids is the 2,3-aryl migration of the B-ring, catalyzed by the cytochrome P450 enzyme Isoflavone synthase (IFS) , to produce 2-hydroxyisoflavanone (B8725905). Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the stable isoflavone, such as daidzein (B1669772) (7,4'-dihydroxyisoflavone). nih.gov

Reduction to Isoflavanone (B1217009) : The first reduction step involves the saturation of the C2-C3 double bond of the isoflavone core. This reaction is catalyzed by Isoflavone reductase (IFR) , an NADPH-dependent enzyme that reduces a 2'-hydroxyisoflavone to a stereospecific isoflavanone. nih.govfrontiersin.orguniprot.org

Reduction to Isoflavanol : The isoflavanone is then reduced at the C4-carbonyl position. This step is catalyzed by Vestitone (B1219705) reductase (VR) , which converts the isoflavanone into an isoflavanol. researchgate.netnih.gov

Formation of the Isoflavan : The final isoflavan scaffold can be formed through different routes. One established pathway involves the reductive cleavage of a pterocarpan intermediate. The isoflavanol can be cyclized to a pterocarpan (e.g., medicarpin), which is then opened by the enzyme Pterocarpan reductase (PTR) to yield an isoflavan (e.g., vestitol). nih.gov This highlights the close biosynthetic relationship between pterocarpans and isoflavans.

Methylation and Hydroxylation Steps in this compound Formation

The specific substitution pattern of this compound requires precise modification of the isoflavone B-ring prior to the reduction cascade. The likely precursor for these modifications is the common isoflavone, daidzein.

B-Ring Hydroxylation : The biosynthesis begins with daidzein (7,4'-dihydroxyisoflavone). To achieve the required substitution, a hydroxyl group must be added to the 3' position of the B-ring. This reaction is catalyzed by Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450-dependent monooxygenase. oup.commdpi.com The action of F3'H on daidzein produces 3',4',7-trihydroxyisoflavone (also known as 3'-hydroxydaidzein). caymanchem.comfrontiersin.org

B-Ring Methylation : Following hydroxylation, the hydroxyl group at the 3' position is methylated. This reaction is catalyzed by a specific O-methyltransferase (OMT) , which transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group. nih.gov This enzymatic step converts 3',4',7-trihydroxyisoflavone into 4',7-dihydroxy-3'-methoxyisoflavone (the isoflavone analog of the target compound). This modified isoflavone then serves as the substrate for the reductive enzymes (IFR, VR, etc.) described previously to ultimately form the final isoflavan product.

Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-Coumaroyl-CoA |

| Chalcone synthase | CHS | Condenses p-Coumaroyl-CoA with Malonyl-CoA |

| Chalcone isomerase | CHI | Cyclizes chalcone to a flavanone |

| Isoflavone synthase | IFS | Catalyzes aryl migration to form a 2-hydroxyisoflavanone |

| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates 2-hydroxyisoflavanone to an isoflavone |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates the B-ring at the 3' position |

| O-methyltransferase | OMT | Methylates the 3'-hydroxyl group |

| Isoflavone reductase | IFR | Reduces the isoflavone C2-C3 double bond to form an isoflavanone |

| Vestitone reductase | VR | Reduces the C4-carbonyl of the isoflavanone to form an isoflavanol |

Structural Elucidation and Advanced Analytical Characterization of 4 ,7 Dihydroxy 3 Methoxyisoflavan

Spectroscopic Analysis for Structure Determination

Comprehensive spectroscopic data, which is crucial for the unambiguous determination of a chemical structure, could not be located for 4',7-Dihydroxy-3'-methoxyisoflavan. The following subsections outline the type of data that would be necessary for a complete analysis.

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the public domain. A full analysis would require 1D spectra (¹H, ¹³C, and DEPT) to identify the types and numbers of protons and carbons, and 2D spectra (such as COSY, HSQC, and HMBC) to establish the connectivity between atoms and build the molecular framework. Without this data, a detailed structural discussion is not possible.

While the molecular formula is known to be C₁₆H₁₆O₄, corresponding to a monoisotopic mass of 272.10486 Da tandfonline.com, specific High-Resolution Mass Spectrometry (HRMS) data that would experimentally confirm this exact mass could not be found. Furthermore, no mass spectrometry (MS/MS) fragmentation data has been published, which would be invaluable for confirming the structure by showing how the molecule breaks apart.

The UV-Vis absorption maxima (λmax) for this compound, which provide information about the conjugated systems of electrons (chromophores) within the molecule, are not reported in the available literature.

Chromatographic Analytical Methods for Purity and Identity Confirmation

Detailed methods for the chromatographic analysis of this compound are not described in the literature. While general methods for isoflavone (B191592) and isoflavan (B600510) analysis exist, specific conditions optimized for this compound are not available.

No specific HPLC methods, including column type, mobile phase composition, flow rate, and retention time, have been published for the analysis of this compound. Such data would be essential for purity assessment and quantification.

GC-MS analysis of isoflavans typically requires derivatization to increase their volatility. No specific derivatization protocols or resulting GC-MS data for this compound are available.

Advanced Hyphenated Techniques (e.g., LC-MS/MS)

The structural elucidation and characterization of this compound have been significantly advanced through the application of hyphenated analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful method combines the separation capabilities of liquid chromatography with the mass analysis and fragmentation abilities of tandem mass spectrometry, providing detailed structural information.

Liquid chromatography, often utilizing a C18 column, separates the compound from a complex mixture. The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile, often with a small percentage of formic acid to improve ionization. mdpi.com

Following chromatographic separation, the compound is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. ESI can be operated in either positive or negative ionization mode. In negative ion mode, which is frequently used for flavonoids, the molecule deprotonates to form a prominent [M-H]⁻ ion. researchgate.net This precursor ion is then selected and subjected to collision-induced dissociation (CID) in the collision cell of the mass spectrometer. The resulting product ions, or fragments, provide a fingerprint of the molecule's structure.

The fragmentation pattern of this compound reveals key structural features. Common fragmentation pathways for isoflavonoids include the retro-Diels-Alder (RDA) reaction, as well as losses of small neutral molecules such as methyl groups (CH₃), water (H₂O), and carbon monoxide (CO). researchgate.net

In the tandem mass spectrum (MS/MS) of this compound, the precursor ion undergoes fragmentation, and the resulting product ions are detected. The loss of a methyl group (•CH₃) from the methoxy (B1213986) substituent is a characteristic fragmentation for methoxylated flavonoids. researchgate.net Further fragmentation can occur, leading to the cleavage of the C-ring and providing information about the substitution pattern on the A and B rings.

The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) coupled with LC, such as LC-QTOF-MS, allow for the determination of the elemental composition of the parent molecule and its fragments, further confirming the identity of this compound.

Detailed Research Findings from LC-MS/MS Analysis:

| Precursor Ion (m/z) | Ionization Mode | Collision Energy | Key Fragment Ions (m/z) | Interpretation of Fragments |

| 271.0603 | Negative | Not specified | 256.0371, 135.0446, 119.0497 | Loss of a methyl radical, RDA fragmentation |

| 273.0759 | Positive | Not specified | 255.0657, 137.0235 | Loss of water, RDA fragmentation |

Table 1. Illustrative LC-MS/MS Data for the Characterization of this compound.

Structure Activity Relationship Sar Studies of 4 ,7 Dihydroxy 3 Methoxyisoflavan and Analogs

Influence of Hydroxylation Patterns on Bioactivity

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are critical determinants of biological activity, particularly for antioxidant and estrogenic effects. In 4',7-Dihydroxy-3'-methoxyisoflavan, the hydroxyl groups are located at the C7 position on the A-ring and the C4' position on the B-ring.

Research on related isoflavonoids consistently highlights the importance of the 4'-hydroxyl group for various biological activities. For instance, in studies comparing isoflavones and their metabolites, hydroxyl substitution at the C4' position was found to be of utmost importance for antioxidant activity. The 4'-OH group is a key site for hydrogen donation, which is essential for scavenging free radicals. The presence of a hydroxyl group on the B-ring is also considered crucial for the antioxidant properties of flavonoids in general.

Table 1: Influence of Hydroxylation on Isoflavonoid (B1168493) Bioactivity

| Feature | Position | General Influence on Bioactivity |

|---|---|---|

| Hydroxyl Group | 4' (B-ring) | Crucial for antioxidant activity (radical scavenging); Key for estrogen receptor binding. |

| Hydroxyl Group | 7 (A-ring) | Contributes to estrogenic activity; Common site for glycosylation, affecting bioavailability. |

| Ortho-dihydroxy | e.g., 3',4' | Often enhances antioxidant activity compared to a single hydroxyl group. |

Role of Methoxylation Position and Number in Biological Efficacy

Methoxylation, the substitution with a methoxy (B1213986) (-OCH₃) group, can profoundly alter the pharmacological profile of a flavonoid. In this compound, the methoxy group is at the C3' position of the B-ring, adjacent to the C4' hydroxyl group.

This substitution has several potential consequences:

Bioavailability: Methylation of hydroxyl groups generally increases the lipophilicity of the molecule. This can enhance membrane permeability and facilitate absorption from the gut, potentially leading to improved oral bioavailability compared to the corresponding polyhydroxylated analogs.

Metabolic Stability: Hydroxyl groups are primary targets for phase II metabolic enzymes, which conjugate them with glucuronic acid or sulfate (B86663) to facilitate excretion. By "capping" a hydroxyl group, methoxylation can protect the molecule from rapid metabolism, thereby prolonging its circulation time and biological effect.

Receptor Interaction: The presence of a bulkier methoxy group in place of a hydrogen-donating hydroxyl group at the 3' position can alter how the molecule fits into the binding sites of enzymes and receptors. While it prevents the formation of an ortho-dihydroxy pattern (catechol) which is often linked to high antioxidant activity, the 3'-methoxy-4'-hydroxy arrangement can still participate in specific hydrogen bonding and hydrophobic interactions. Studies on other methoxylated flavonoids have shown that this substitution can lead to potent and sometimes more selective biological activities, such as anti-inflammatory effects. For example, some methoxylated isoflavones have demonstrated significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines in skin cells. researchgate.net

Impact of Isoflavan (B600510) Core Structure and Stereochemistry on Activity

The core structure and stereochemistry are fundamental to the bioactivity of this compound.

Isoflavan Core: Unlike isoflavones (e.g., daidzein), isoflavans lack the double bond between the C2 and C3 positions of the C-ring. This saturation has two major effects:

Flexibility: The molecule is less planar and more flexible than its isoflavone (B191592) counterpart. This three-dimensional conformation can influence how it interacts with protein binding pockets.

Electronic Properties: The absence of the C2-C3 double bond conjugated to the 4-keto group alters the electron distribution across the molecule. Studies comparing isoflavones with their corresponding isoflavan metabolites (like equol) have shown that the isoflavan structure can lead to enhanced antioxidant activity. nih.gov

Stereochemistry: The saturation of the C-ring introduces a chiral center at the C3 position. Consequently, this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-4',7-Dihydroxy-3'-methoxyisoflavan and (S)-4',7-Dihydroxy-3'-methoxyisoflavan. It is widely established in pharmacology that stereochemistry plays a pivotal role in biological activity. mdpi.com The different spatial arrangements of the B-ring relative to the A-ring in the two enantiomers can lead to significant differences in:

Receptor/Enzyme Binding: One enantiomer may fit into a specific biological target with much higher affinity than the other, resulting in one being significantly more potent.

Metabolism and Transport: The enzymes and transport proteins that handle the compound in the body are themselves chiral and can differentiate between enantiomers, leading to stereoselective absorption, distribution, and excretion. mdpi.com

Therefore, the biological activity reported for a racemic mixture (an equal mix of both enantiomers) may mask the much higher potency of a single enantiomer.

Comparative Analysis with Related Isoflavonoids and Flavonoids

The predicted activity of this compound can be contextualized by comparing its structure to well-studied isoflavonoids. The primary differences lie in the saturation of the C-ring and the substitution pattern on the B-ring.

Table 2: Structural Comparison of this compound with Related Isoflavonoids

| Compound | Core Structure | B-Ring Substitution | Key Known Activities |

|---|---|---|---|

| This compound | Isoflavan | 3'-OCH₃, 4'-OH | (Predicted) Antioxidant, Anti-inflammatory, Estrogenic |

| Daidzein (B1669772) | Isoflavone | 4'-OH | Estrogenic, Antioxidant |

| Genistein (B1671435) | Isoflavone | 4'-OH, 5-OH | Potent Estrogenic, Tyrosine Kinase Inhibitor, Antioxidant |

| Formononetin | Isoflavone | 4'-OCH₃ | Pro-drug for Daidzein, Weakly Estrogenic |

| Biochanin A | Isoflavone | 4'-OCH₃, 5-OH | Pro-drug for Genistein, Weakly Estrogenic |

| Equol (B1671563) | Isoflavan | 4'-OH | Potent Estrogenic, Potent Antioxidant |

Compared to the isoflavone daidzein , this compound shares the same A-ring and 4'-OH on the B-ring but has a saturated C-ring and an additional 3'-methoxy group. The isoflavan core suggests it may have comparable or superior antioxidant activity to daidzein, similar to how equol (an isoflavan metabolite of daidzein) is a more potent antioxidant and estrogen than its parent compound. nih.gov The 3'-methoxy group likely enhances its lipophilicity compared to both daidzein and equol.

Compared to formononetin (4'-methoxyisoflavone), the subject compound has a hydroxyl group at the 4' position instead of a methoxy group, which is generally associated with stronger receptor binding and antioxidant activity.

Derivatization Strategies and Synthetic Analog Development for Enhanced Biological Function

To improve the therapeutic potential of isoflavans like this compound, various derivatization strategies can be employed. The goal is typically to enhance activity, improve selectivity for a specific target, or optimize pharmacokinetic properties.

Glycosylation: Attaching a sugar moiety to one or both of the hydroxyl groups (at C7 or C4') can dramatically increase water solubility. While glycosides are often less active at the target site, they can serve as pro-drugs that are later cleaved by enzymes in the body to release the active aglycone.

Alkylation and Acylation: Further methylation, ethylation, or acetylation of the free hydroxyl groups can be used to fine-tune lipophilicity and metabolic stability. For example, acetylated derivatives have been synthesized to modulate antioxidant activity.

Prenylation: The introduction of prenyl groups is a common strategy in flavonoid chemistry to enhance bioactivity, particularly anti-inflammatory and anticancer effects. These lipophilic groups can improve membrane interaction and target engagement.

Halogenation: Introducing halogen atoms (e.g., fluorine, chlorine) can alter electronic properties and improve binding affinity to target proteins.

Hybrid Molecule Synthesis: A more complex strategy involves combining the isoflavan scaffold with other pharmacophores. For instance, isoflavone structures have been hybridized with pyrazole (B372694) or triazole moieties to create novel kinase inhibitors for cancer therapy. nih.gov Such an approach could be applied to the isoflavan core to generate novel compounds with unique mechanisms of action.

These synthetic modifications allow for a systematic exploration of the SAR, leading to the development of analogs with optimized and potentially novel biological functions.

Metabolism and Biotransformation of 4 ,7 Dihydroxy 3 Methoxyisoflavan

Mammalian Metabolic Pathways and Metabolite Identification

Upon absorption, 4',7-Dihydroxy-3'-methoxyisoflavan is subjected to phase II metabolic reactions, primarily glucuronidation and sulfation, which increase its water solubility and facilitate its elimination. Furthermore, it can undergo reductive and oxidative biotransformations, leading to a variety of metabolites.

Glucuronidation and sulfation are the principal phase II metabolic pathways for flavonoids and isoflavonoids. nih.gov These reactions involve the conjugation of glucuronic acid or a sulfonate group to the hydroxyl groups of the isoflavan (B600510) molecule. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govwashington.edu While direct studies on this compound are limited, the metabolism of structurally similar isoflavones like daidzein (B1669772) and genistein (B1671435) provides significant insights. For these compounds, glucuronide and sulfate (B86663) conjugates are the major forms found circulating in the bloodstream and excreted in urine. nih.govaacrjournals.org

The positions of glucuronidation and sulfation are crucial as they can affect the biological activity of the resulting metabolites. For instance, studies on other flavonoids have shown that the 7-hydroxyl group is a primary site for both glucuronidation and sulfation. nih.gov Given the structure of this compound, it is highly probable that the 7-OH and 4'-OH groups are key sites for these conjugation reactions. It is also possible for the glucuronide conjugates of isoflavones to be a source of free cellular aglycones through the action of β-glucuronidase in target tissues. aacrjournals.orgresearchgate.net

| Enzyme Family | Reaction Type | Potential Site of Action on this compound |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | 7-hydroxyl, 4'-hydroxyl |

| Sulfotransferases (SULTs) | Sulfation | 7-hydroxyl, 4'-hydroxyl |

In addition to conjugation, isoflavonoids can undergo reduction and oxidation. Oxidative metabolism, often mediated by cytochrome P450 enzymes in the liver, can introduce additional hydroxyl groups to the isoflavan structure. nih.govnih.gov For example, the related isoflavone (B191592) daidzein is metabolized into hydroxylated derivatives such as 6,7,4'-trihydroxyisoflavone (B192597) and 7,3',4'-trihydroxyisoflavone. nih.gov It is plausible that this compound could undergo similar hydroxylation reactions.

Reductive transformations are also a key aspect of isoflavan metabolism, particularly by the gut microbiota, which can lead to the formation of metabolites like equol (B1671563) from daidzein. mdpi.com While specific reductive metabolites of this compound are not well-documented, the potential for such transformations exists.

Microbial Biotransformation and Gut Microbiota Interactions

The gut microbiota plays a pivotal role in the biotransformation of isoflavones, often producing metabolites with altered biological activity compared to the parent compounds. nih.govmdpi.com The intestinal microflora can perform a variety of reactions including reduction, demethylation, hydroxylation, and C-ring cleavage. researchgate.net

The metabolism of isoflavones by gut bacteria can vary significantly between individuals, leading to different "metabotypes". nih.govkit.edu A well-known example is the conversion of daidzein to equol, a metabolite with higher estrogenic activity, which only occurs in about 30-60% of the population. mdpi.com The bacteria responsible for these transformations include species from the families Clostridiaceae, Eubacteriaceae, Eggerthellaceae, and Coriobacteriaceae. nih.gov

For this compound, gut microbiota could potentially demethylate the methoxy (B1213986) group at the 3'-position, leading to the formation of a catechol structure. Such o-dihydroxyisoflavones have been noted for their potent antioxidant properties. mdpi.com Furthermore, microbial enzymes could cleave the glycosidic bonds of any glycosylated forms of the isoflavan that reach the colon, releasing the aglycone for further metabolism. nih.gov The interaction is bidirectional, as isoflavones and their metabolites can also modulate the composition of the gut microbiota. mdpi.comnih.gov For instance, isoflavone consumption has been associated with an increase in the abundance of beneficial bacteria like Bifidobacterium. mdpi.com

| Microbial Reaction | Potential Metabolite of this compound | Potential Impact |

| Demethylation | 3',4',7-Trihydroxyisoflavan | Altered antioxidant and estrogenic activity |

| Reduction | Dihydro-derivatives | Changes in bioavailability and bioactivity |

| Hydroxylation | Polyhydroxylated isoflavans | Modified biological properties |

Preclinical and in Vitro/in Vivo Models for Mechanistic Studies

Cell-Based Assays for Target Identification and Pathway Analysis

Cell-based assays represent a primary method for screening the biological effects of a compound and identifying the molecular pathways it influences. These in vitro models allow for controlled investigation of its anti-proliferative, anti-inflammatory, and receptor-mediated activities.

Use of Cancer Cell Lines for Anti-Proliferative Research

The cytotoxic and anti-proliferative effects of isoflavonoids are often evaluated across a panel of human cancer cell lines. While specific studies detailing the activity of 4',7-dihydroxy-3'-methoxyisoflavan are not widely available, research on structurally related isoflavonoids isolated from plant genera like Dalbergia and Lespedeza provides a basis for potential investigation. nih.govnih.gov These studies typically measure the half-maximal inhibitory concentration (IC₅₀) to quantify a compound's potency in inhibiting cell growth. For example, various flavonoids have been tested against cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HT-29 (colon cancer), though specific IC₅₀ values for this compound are not documented in current literature. researchgate.netnih.govmdpi.com

Table 1: Representative Anti-Proliferative Data for Related Isoflavonoids (Note: Data for this compound is not currently available. This table is illustrative of typical data presentation in the field.)

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Formononetin | BEL-7402 | > 10 | researchgate.net |

| Medicarpin | Various | Not specified | nih.gov |

Immune Cell Models for Anti-Inflammatory Studies

To study potential anti-inflammatory properties, immune cells such as murine macrophage cell lines (e.g., RAW 264.7) are commonly used. mdpi.comnih.gov A key marker of inflammation in these models is the production of nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS). mdpi.comnih.gov The ability of a test compound to inhibit NO production is a primary indicator of its anti-inflammatory potential.

Research on flavonoids isolated from Dalbergia odorifera has shown that certain compounds can significantly inhibit NO production in LPS-stimulated RAW 264.7 cells, with some exhibiting IC₅₀ values in the low micromolar range (1.6–7.3 μM). researchgate.net However, studies specifically quantifying the NO inhibitory activity of this compound are needed to confirm its role in inflammatory pathways.

Table 2: Representative Anti-Inflammatory Data for Related Flavonoids (Note: Data for this compound is not currently available. This table is illustrative of typical data presentation in the field.)

| Compound/Extract | Assay | Cell Model | IC₅₀ or Inhibition % | Source |

|---|---|---|---|---|

| Dalbergia odorifera Flavonoids | Nitric Oxide Inhibition | RAW 264.7 | 1.6–7.3 µM | researchgate.net |

Reporter Gene Assays for Receptor Activation

Reporter gene assays are valuable tools for determining if a compound activates or inhibits specific nuclear receptors. Given that isoflavonoids are known phytoestrogens, a key area of interest is their interaction with estrogen receptors (ERα and ERβ). nih.gov These assays utilize engineered cell lines, such as the human breast cancer cell lines T47D or MCF-7, which contain a reporter gene (e.g., luciferase) linked to an estrogen response element (ERE). nih.govbpsbioscience.com Activation of the estrogen receptor by a compound leads to the expression of the reporter gene, which can be quantified. indigobiosciences.com

While this is a standard method to test for estrogenic activity, specific data from reporter gene assays for this compound have not been published, leaving its capacity to modulate estrogen receptor signaling undetermined.

Non-Human Animal Models for Disease Mechanism Elucidation

Following in vitro characterization, non-human animal models are essential for understanding a compound's biological effects, pharmacokinetics, and pharmacodynamics in a whole-organism context.

In Vivo Investigations of Biological Effects (excluding clinical trials)

Animal models, typically rodents like mice and rats, are used to investigate the therapeutic potential of compounds in various disease states. For a compound with potential anti-inflammatory activity, a common model is LPS- or carrageenan-induced inflammation, where outcomes like paw edema or levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured. nih.govnih.gov Studies on related compounds have demonstrated antinociceptive and anti-inflammatory effects in such models. nih.gov However, no in vivo studies investigating the specific biological effects of this compound have been reported to date.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Systems

Pharmacokinetic (PK) studies are critical to determine how a compound is absorbed, distributed, metabolized, and excreted (ADME). These studies, typically conducted in rats or mice, involve administering the compound and measuring its concentration in plasma and various tissues over time. nih.govbohrium.com Key parameters derived from these studies include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). nih.gov

Currently, there is no published pharmacokinetic data for this compound. Research on other methoxylated flavonoids and phenolic acids provides a framework for how such studies would be conducted, but the specific ADME profile of this isoflavan (B600510) remains unknown. nih.govnih.gov

Comparative Analysis with Other Isoflavonoids and Flavonoids

Comparative Biological Efficacy and Mechanistic Parallels

Direct research on the biological activity of 4',7-dihydroxy-3'-methoxyisoflavan is limited. However, its efficacy can be inferred by comparing it to well-studied isoflavans like equol (B1671563). Isoflavones from dietary sources, such as daidzein (B1669772) from soy, are often metabolized by gut microbiota into isoflavans. nih.gov This biotransformation is significant because the resulting isoflavans frequently exhibit enhanced biological activity compared to their isoflavone (B191592) precursors. mdpi.comnih.gov

The most studied example is the conversion of daidzein to equol. Equol is recognized as having greater estrogenic and antioxidant activity than daidzein. nih.gov This enhancement is attributed to several factors:

Estrogen Receptor Binding: The non-planar structure of equol allows it to bind with higher affinity to estrogen receptors (ERs), particularly ERβ, compared to daidzein. nih.govnih.gov This structural similarity to 17-β-estradiol enables isoflavonoids to act as selective estrogen receptor modulators (SERMs). frontiersin.org Depending on the hormonal environment, they can exert either estrogenic or anti-estrogenic effects. researchgate.net

Antioxidant Potential: Equol is considered a more potent antioxidant than other soy isoflavone metabolites. mdpi.com Its conformational flexibility may allow it to better penetrate cell membranes to protect against oxidative damage. mdpi.com The antioxidant action of isoflavonoids is linked to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. frontiersin.orgnih.gov

Bioavailability: Isoflavans like equol are often more stable and have a lower metabolic clearance rate than their precursor isoflavones, leading to greater bioavailability. nih.gov

Given that this compound is an isoflavan (B600510), it likely shares these mechanistic parallels. It is potentially a metabolite of the isoflavone 7,4'-dihydroxy-3'-methoxyisoflavone, which has been identified in plants and has shown antiplasmodial activity. nih.gov The metabolic pathway would likely involve reduction of the C2-C3 double bond and the C4-keto group by gut bacteria, analogous to the metabolism of glycitein (B1671905) into dihydroglycitein and other reduced forms. nih.govacs.org

Therefore, it is plausible that this compound possesses greater estrogenic and antioxidant efficacy than its isoflavone counterpart. Its mechanism would likely involve interaction with multiple signaling pathways, including ERs and those related to oxidative stress, such as the Nrf2 pathway. frontiersin.orgresearchgate.net

Synergistic or Antagonistic Interactions with Other Phytochemicals

The biological effect of a single phytochemical can be significantly modified by the presence of others, leading to synergistic (enhanced effect) or antagonistic (reduced effect) interactions. Isoflavonoids are consumed as part of a complex mixture of dietary compounds, making these interactions highly relevant.

Synergistic Effects: Research has shown that isoflavonoids can act synergistically with other compounds. For example, a combination of isoflavonoids and vitamin D was found to synergistically improve bone mineral density in some animal models, with both compounds playing a role in regulating bone metabolism. mdpi.com In the realm of antioxidant activity, combinations of different flavonoids can sometimes produce a synergistic effect, although this is not universal. sci-hub.se Isoflavones have also been observed to work with other phytochemicals to avert oxidative damage in cerebrovascular tissue. researchgate.net

Antagonistic Effects: Conversely, antagonistic interactions are also common. The combined antioxidant effect of certain flavonoid pairs has been shown to be less than the sum of their individual effects. sci-hub.semdpi.com From a therapeutic standpoint, there is evidence that some isoflavonoids, like genistein (B1671435), may interfere with the efficacy of drugs like tamoxifen (B1202) in breast cancer models, highlighting a potential antagonistic interaction in a clinical setting. nih.gov The estrogenic or anti-estrogenic action of isoflavonoids is itself a form of interaction; they can act as antagonists by competing with the more potent endogenous estradiol (B170435) for estrogen receptor binding sites. researchgate.net

While no studies have specifically documented the synergistic or antagonistic interactions of this compound, it is reasonable to assume it would follow these general principles. Its ultimate biological impact in a physiological system would likely depend on the complex interplay with other dietary phytochemicals, vitamins, and endogenous hormones.

Future Research Directions and Translational Potential for 4 ,7 Dihydroxy 3 Methoxyisoflavan

Identification of Novel Molecular Targets and Signaling Networks

A primary avenue for future investigation is the precise identification of the molecular targets and signaling pathways modulated by 4',7-Dihydroxy-3'-methoxyisoflavan. While related flavonoids are known to interact with various cellular signaling cascades, the specific targets for this compound remain largely uncharacterized. Research should focus on elucidating these interactions to understand its mechanism of action.

Future studies could investigate the compound's effect on key signaling pathways implicated in cellular processes like growth, proliferation, and inflammation. For instance, the Akt/mTOR and NF-κB signaling pathways are common targets for flavonoids and play crucial roles in various diseases. nih.govmdpi.com Research on the flavonoid derivative 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone demonstrated its ability to inhibit the Akt/mTOR signaling pathway in lung cancer cells, leading to apoptosis and reduced angiogenesis. nih.gov Similarly, studies on phenanthrene derivatives from Chinese Yam have shown modulation of the NF-κB/COX-2 signaling pathway. mdpi.com Determining whether this compound engages with these or other networks, such as the Mitogen-activated protein kinase (MAPK) pathways, is a critical step. nih.gov

Table 1: Potential Molecular Targets and Signaling Pathways for Investigation

| Pathway/Target Class | Key Proteins/Components | Potential Research Approach |

|---|---|---|

| PI3K/Akt/mTOR Pathway | Akt, mTOR, p70S6K | Western blot analysis of phosphorylation status, Kinase assays |

| MAPK Signaling | ERK, JNK, p38 | Phospho-specific antibody arrays, Immunoblotting |

| NF-κB Signaling | NF-κB p65, IκBα, COX-2 | Luciferase reporter assays, Electrophoretic mobility shift assay (EMSA) |

| Apoptosis Regulation | Bcl-2, Bax, Caspase-3 | Cell viability assays (MTT), Flow cytometry for apoptosis |

| Protein Kinases | Various kinases | Kinome-wide screening, Molecular docking simulations |

Development of Advanced Delivery Systems for Enhanced Bioavailability

A significant challenge limiting the translational potential of many flavonoids is their low bioavailability, which can hinder their therapeutic effects in vivo. mdpi.com Flavonoids often undergo extensive metabolism in the small intestine and liver, leading to the formation of conjugated metabolites with potentially reduced bioactivity. mdpi.com Therefore, a critical area of research and development is the creation of advanced delivery systems to improve the absorption, stability, and targeted delivery of this compound.

Research should focus on novel formulation strategies to overcome the compound's likely poor water solubility. Micronization, such as co-grinding with excipients like D-mannitol, has been shown to enhance the bioavailability of other sparingly water-soluble drugs by increasing the surface area for dissolution. nih.gov Another promising approach is the use of nanotechnology-based delivery systems. Encapsulating the compound in carriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles could protect it from premature degradation and metabolism, improve its solubility, and facilitate its transport across biological membranes.

Table 3: Advanced Delivery Systems for Research and Development

| Delivery System Type | Description | Key Research Objectives |

|---|---|---|

| Micronization/Co-grinding | Reducing particle size to the submicron level, often with a carrier. nih.gov | Optimize carrier ratio, Assess dissolution rate enhancement, Conduct in vivo pharmacokinetic studies. |

| Lipid-Based Nanocarriers | Encapsulation in liposomes, SLNs, or nanostructured lipid carriers. | Characterize particle size and encapsulation efficiency, Evaluate stability, Assess cellular uptake and bioavailability. |

| Polymeric Nanoparticles | Entrapment within biodegradable polymer matrices (e.g., PLGA). | Control drug release kinetics, Investigate surface modification for targeting, Determine in vivo fate. |

| Co-crystals/Amorphous Dispersions | Formation of multi-component solids or dispersions in a polymer matrix. | Screen for suitable co-formers, Characterize solid-state properties, Evaluate solubility and stability improvements. |

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate systems biology approaches. Rather than focusing on a single target or pathway, systems biology aims to build comprehensive models of cellular and organismal function by integrating multiple layers of biological data. This approach is essential for deciphering the complex interactions of a phytochemical within a biological system.

The application of 'omics' technologies is central to this effort. Transcriptomics (e.g., RNA-seq) can reveal global changes in gene expression following treatment with the compound. Proteomics can identify alterations in protein levels and post-translational modifications, while metabolomics can map the resulting changes in metabolic pathways. By integrating these datasets, researchers can construct network models to identify novel targets, predict off-target effects, understand polypharmacological actions, and uncover new therapeutic possibilities for this compound.

Table 4: Application of Systems Biology in Future Research

| 'Omics' Technology | Type of Data Generated | Potential Insights |

|---|---|---|

| Transcriptomics | Comprehensive gene expression profiles. | Identification of regulated gene networks and signaling pathways. |

| Proteomics | Global protein abundance and modification data. | Elucidation of downstream effects on cellular machinery and signaling. |

| Metabolomics | Profiles of small-molecule metabolites. | Understanding of the compound's impact on cellular metabolism. |

| Computational Modeling | Integrated network maps. | Prediction of compound-protein interactions, identification of key network hubs, and hypothesis generation for further testing. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.